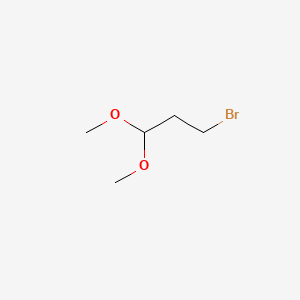

3-Bromo-1,1-dimethoxypropane

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

- δ 3.25–3.35 ppm : Singlet (6H, -OCH₃ groups).

- δ 2.0–2.1 ppm : Triplet (2H, -CH₂Br).

- δ 4.0–4.1 ppm : Quartet (2H, -CH₂-O).

¹³C NMR (CDCl₃) :

- δ 50–55 ppm : Methoxy carbons.

- δ 30–35 ppm : C3 (adjacent to Br).

- δ 90–95 ppm : Acetal carbons (C1).

| NMR Data | Assignment | Source |

|---|---|---|

| ¹H δ 3.25–3.35 ppm | -OCH₃ (singlet, 6H) | |

| ¹³C δ 50–55 ppm | -OCH₃ carbons | |

| ¹H δ 2.0–2.1 ppm | -CH₂Br (triplet, 2H) |

Infrared Spectroscopy (IR)

Key absorption bands:

Properties

IUPAC Name |

3-bromo-1,1-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZZAIFAQLODKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189793 | |

| Record name | 3-Bromo-1,1-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Bromo-1,1-dimethoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

36255-44-4 | |

| Record name | 3-Bromo-1,1-dimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36255-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropionaldehyde dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036255444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-1,1-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,1-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPIONALDEHYDE DIMETHYLACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9JKH5WOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-1,1-dimethoxypropane typically involves the reaction of 3-bromopropanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1-dimethoxypropane undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction reactions: It can be reduced to form alcohols or alkanes

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Major Products:

Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include alcohols or alkanes

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis Intermediate

3-Bromo-1,1-dimethoxypropane is primarily used as an intermediate in organic synthesis. It is involved in the production of heterocyclic compounds and pharmaceutical intermediates. The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols through nucleophilic substitution reactions. This property allows for the formation of new carbon-nucleophile bonds, making it valuable for synthesizing complex organic molecules .

2. Reaction Mechanisms

The compound undergoes several types of reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

- Oxidation Reactions: It can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions: It can be reduced to produce alcohols or alkanes.

Biological Research

1. Modification of Biomolecules

In biological research, this compound is utilized to modify biomolecules such as proteins and nucleic acids. This modification helps in studying their structure and function, contributing to advancements in biochemistry and molecular biology .

2. Drug Development

The compound is also employed in synthesizing potential drug candidates. Its ability to act as an alkylating agent enables it to participate in reactions that lead to the formation of biologically active molecules .

Industrial Applications

1. Agrochemicals and Flavor Production

In the industrial sector, this compound serves as a building block for agrochemicals, flavors, and fragrances. Its unique reactivity allows for the creation of various chemical products that are essential in agriculture and food industries .

2. Analytical Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC). For instance, separation techniques involving Newcrom R1 HPLC columns have been developed to isolate impurities effectively during preparative separation processes. This method is scalable and applicable in pharmacokinetic studies .

Case Studies

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dimethoxypropane involves its ability to act as an alkylating agent . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Physical Properties

- Density: 1.341 g/cm³ at 18°C

- Purity: Available in technical grade (90%) and higher purity (97–98%)

- Hazards: Classified as a flammable liquid (UN 1993, Class 3) with hazards including skin/eye irritation and respiratory sensitization .

Comparison with Structurally Similar Compounds

1-Bromo-3-methoxypropane (CAS: 36865-41-5)

Structural Differences : Lacks the acetal group, featuring only one methoxy substituent.

Molecular Formula : C₄H₉BrO

Molecular Weight : 153.02 g/mol

Reactivity :

- Simpler alkyl bromide with higher electrophilicity due to the absence of electron-donating methoxy groups.

- Less stable under acidic or nucleophilic conditions compared to 3-Bromo-1,1-dimethoxypropane.

Applications : Primarily used as an alkylating agent in small-molecule synthesis.

| Property | This compound | 1-Bromo-3-methoxypropane |

|---|---|---|

| Molecular Formula | C₅H₁₁BrO₂ | C₄H₉BrO |

| Molecular Weight (g/mol) | 183.04 | 153.02 |

| Density (g/cm³) | 1.341 | ~1.25 (estimated) |

| Key Functional Groups | Bromide, acetal | Bromide, ether |

| Stability | High (acetal protection) | Moderate |

3-Bromopropionaldehyde (Unprotected Aldehyde)

Structural Differences : The aldehyde group (-CHO) replaces the acetal group.

Reactivity :

- Highly reactive aldehyde prone to oxidation and polymerization.

- Requires stabilization (e.g., acetal formation) for practical use in multi-step syntheses. Applications: Limited direct use due to instability; often protected as an acetal (e.g., this compound) .

3-Bromo-1,1,1-trifluoropropane (CAS: 460-32-2)

Structural Differences : Contains a trifluoromethyl (-CF₃) group instead of methoxy substituents.

Molecular Formula : C₃H₄BrF₃

Reactivity :

- Strong electron-withdrawing effect from -CF₃ enhances the leaving group ability of bromide.

- Used in halogenated solvent applications but restricted due to environmental and safety concerns .

Regulatory Status : Listed as a declarable substance with a 0.1% limit in certain formulations .

| Property | This compound | 3-Bromo-1,1,1-trifluoropropane |

|---|---|---|

| Key Functional Groups | Bromide, acetal | Bromide, trifluoromethyl |

| Environmental Impact | Low restrictions | Restricted (halogenated solvent) |

| Applications | Pharmaceutical intermediates | Specialty solvents |

Alkylation Reactions

This compound serves as a superior alkylating agent compared to non-acetal bromides. The acetal group stabilizes the intermediate, enabling controlled reactions under mild acidic conditions. For example, in the synthesis of 3-aryloxypropanals, the acetal is cleaved post-alkylation to release the aldehyde functionality .

Comparison with 1-Bromo-3-chloropropane :

Stability Under Acidic Conditions

The acetal group in this compound hydrolyzes in acidic media to form 3-bromopropionaldehyde, a property exploited in sequential deprotection-alkylation strategies. In contrast, unprotected bromoaldehydes decompose under similar conditions .

Biological Activity

3-Bromo-1,1-dimethoxypropane is a chemical compound with the molecular formula CHBrO and a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

This compound features a bromine atom substituted on a propane backbone that is further modified by two methoxy groups. This structure contributes to its lipophilicity and membrane permeability, which are critical for its biological activity. The compound has a Log P value (octanol-water partition coefficient) ranging from 1.21 to 2.23, indicating moderate lipophilicity, which facilitates its absorption and distribution in biological systems .

Pharmacokinetics

The pharmacokinetic profile of this compound shows high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system applications. It is not a substrate for several cytochrome P450 enzymes (CYPs), suggesting a lower risk of drug-drug interactions through these pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Anticancer Properties

The compound has been investigated for its anticancer potential. In studies involving various cancer cell lines, this compound showed cytotoxic effects, inhibiting cell proliferation through apoptosis induction. The exact molecular mechanisms are still under investigation but may involve modulation of apoptotic pathways and inhibition of cell cycle progression .

Study 1: Antimycobacterial Activity

In a study assessing the activity against Mycobacterium tuberculosis, this compound demonstrated promising results. It was found to inhibit mycobacterial growth with an IC50 value significantly lower than standard treatments. The compound's efficacy was attributed to its ability to penetrate mycobacterial cell walls effectively .

Study 2: Leishmanicidal Activity

Another research highlighted the leishmanicidal properties of this compound against Leishmania amazonensis. The study reported an effective concentration (ED50) of approximately 3.0 µmol/L, indicating that it could be a viable candidate for treating leishmaniasis, particularly given the rising resistance to conventional therapies .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity |

| Anticancer | Cytotoxic in various cancer cell lines | Induction of apoptosis and inhibition of proliferation |

| Antimycobacterial | Significant inhibition of M. tuberculosis | Penetration of mycobacterial cell walls |

| Leishmanicidal | ED50 = 3.0 µmol/L | Targeting different life cycle stages of L. amazonensis |

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Bromo-1,1-dimethoxypropane that influence its reactivity in organic synthesis?

- The molecule (C₅H₁₁BrO₂) contains a bromine atom at the terminal carbon and two methoxy groups at the central carbon, creating a sterically hindered environment. The electron-withdrawing bromine enhances electrophilicity at the β-carbon, making it prone to nucleophilic substitution (e.g., SN2 reactions). The dimethoxy groups stabilize adjacent carbocation intermediates, facilitating elimination or rearrangement pathways. This dual reactivity allows its use in synthesizing cyclopropane derivatives or as a carbonyl-protected intermediate .

Q. What analytical techniques are most effective for characterizing this compound in research settings?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the acetal structure (δ ~3.3 ppm for methoxy groups) and bromine substitution (δ ~3.5–4.0 ppm for CH₂Br) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak at m/z 183.04 (C₅H₁₁BrO₂⁺) and fragments like [CH(OCH₃)₂]⁺ .

- Gas Chromatography (GC) : Purity analysis (≥90% technical grade) requires non-polar columns (e.g., DB-5) with flame ionization detection .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound to minimize side products?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance SN2 reactivity by stabilizing transition states without competing nucleophiles .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems by facilitating ion exchange .

- Temperature Control : Reactions at 50–60°C reduce elimination side products (e.g., 1,1-dimethoxypropene) compared to higher temperatures .

| Reaction Parameter | Optimal Condition | Observed Yield (%) | Side Products (%) |

|---|---|---|---|

| Solvent | DMSO | 85 | <5 |

| Catalyst | TBAB (5 mol%) | 92 | 3 |

| Temperature | 60°C | 78 | 15 |

Data synthesized from cyclopropane derivative protocols

Q. What strategies are effective in resolving contradictory data regarding the stereochemical outcomes of elimination reactions with this compound?

- Mechanistic Probes : Isotopic labeling (e.g., deuterium at the β-carbon) distinguishes between E2 (anti-periplanar) and E1 (carbocation rearrangement) pathways. Contradictory stereoselectivity reports may arise from competing mechanisms under varying conditions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition state energies to validate experimental outcomes. For example, a study showed that bulkier bases favor trans-elimination due to steric hindrance .

- Cross-Validation : Combine GC-MS (for product distribution) with ¹H NMR coupling constants (e.g., J = 10–12 Hz for trans-alkenes) to confirm stereochemistry .

Q. How does the presence of dimethoxy groups in this compound impact its stability under acidic or basic conditions?

- Acidic Hydrolysis : The acetal group hydrolyzes to form 3-bromopropionaldehyde, which can further react (e.g., cyclize to furan derivatives). Stability tests in HCl (0.1 M, 25°C) show >90% decomposition within 2 hours .

- Basic Conditions : Methoxy groups resist hydrolysis, but strong bases (e.g., NaOH) promote elimination. In NaOH/EtOH (1 M, reflux), 80% conversion to 1,1-dimethoxypropene occurs within 1 hour .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the catalytic efficiency of this compound in cross-coupling reactions?

- Purity Variability : Technical-grade material (90% purity, Aldrich) may contain impurities (e.g., residual aldehydes) that poison catalysts, whereas higher purity (97%, BLD Pharm) improves reproducibility .

- Reagent Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) are sensitive to bromide ions, necessitating additives like silver salts to mitigate deactivation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.